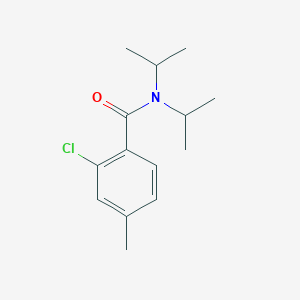

2-chloro-N,N-diisopropyl-4-methylbenzamide

Übersicht

Beschreibung

2-chloro-N,N-diisopropyl-4-methylbenzamide is a useful research compound. Its molecular formula is C14H20ClNO and its molecular weight is 253.77 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 253.1233420 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Aryl Ketone Formation

2-chloro-N,N-diisopropyl-4-methylbenzamide has been used in the formation of aryl [1-cyano-4-(dialkylamino)butadienyl] ketones from pyridines. This process involves treating 2-chloropyridine with LDA and the Weinreb amide of benzoic acid, leading to several products including N-methylbenzamide and a ring-opened addition product. This method offers mechanistic insights into the formation of these products (Gim & Jung, 2019).

Synthesis of Mannich Bases

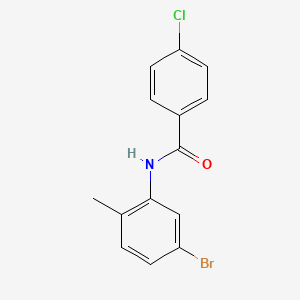

The chemical is used in synthesizing a targeted series of Mannich bases. These bases, involving 2-chloro 4-nitrobenzamide and 2-methylbenzamide pharmacophores, are incorporated into secondary amines to study their biological effects. The structures of the synthesized compounds are determined using various spectral studies, and their antimicrobial action is explored through biological screening (Joshi, Manikpuri, & Khare, 2009).

Thermal Stability Studies

This compound is also a subject of research in thermal stability studies. For instance, dynamic DSC curves were used to obtain apparent thermodynamic data, such as activation energy and initial decomposition temperature, for 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). This research provides insights into the prediction of thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).

Intramolecular Hydrogen Bonding Studies

Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers, including ortho-chloro-N-methylbenzamide, has been investigated. Combining computational and NMR approaches, this study examines the effect of substituents on the rigidity of oligomer backbones and their conformational behaviors. Such research aids in the rational design of novel arylamide foldamers (Galan et al., 2009).

Polymerization Initiators

N-chloro amides, including N-chloro methylbenzamide, have been identified as initiators for the metal-catalyzed living radical polymerization of methacrylates. These initiators facilitate the creation of polymers with narrow molecular weight distribution and functionalized chain-ends, opening new strategies for polymer chain-end functionalization (Percec & Grigoras, 2005).

Protein Kinase Inhibition

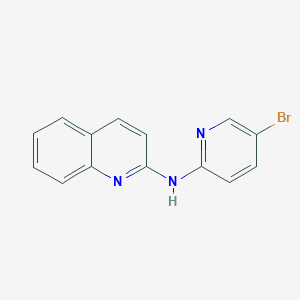

Another application includes the synthesis of protein kinase inhibitors, such as CTx-0152960 and CTx-0294885, using a hybrid flow and microwave approach. These compounds include 2-((5-chloro-2-((4-piperazin-1-ylphenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, highlighting the compound's role in medical research and potential for treating diseases (Russell et al., 2015).

Molar Refraction and Polarizability Studies

The compound's derivatives, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, have been studied for their molar refraction and polarizability. These studies help understand the compound's electronic structure and its effects on biological activity (Sawale et al., 2016).

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-9(2)16(10(3)4)14(17)12-7-6-11(5)8-13(12)15/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLDECMGSHTMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C(C)C)C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B5829303.png)

![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5829333.png)

![3-(5-{(E)-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B5829340.png)

![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)

![N-[(E)-(2,4,6-trimethylcyclohex-3-en-1-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)

![1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5829407.png)